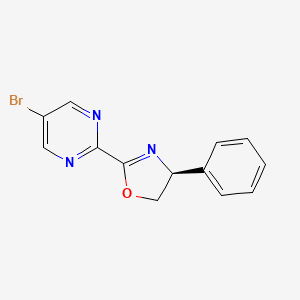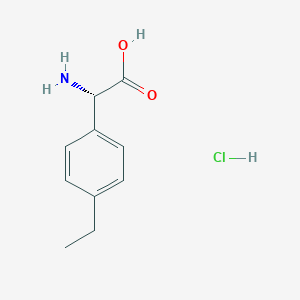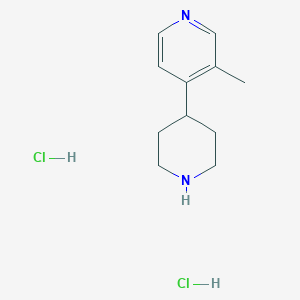
Ethyl 4-chloro-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-chloro-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro group at the 4-position, a hydroxyethyl group at the 1-position, and an ethyl ester group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-3-nitropyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The nitro group is then reduced to an amino group using a reducing agent such as iron powder in acetic acid. Finally, the amino group is converted to a hydroxyethyl group through a reaction with ethylene oxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethyl 4-chloro-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Ethyl 4-carboxy-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate.
Reduction: Ethyl 1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate.
Substitution: Ethyl 4-substituted-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate.
科学的研究の応用
Ethyl 4-chloro-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of Ethyl 4-chloro-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Ethyl 4-chloro-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate
- Ethyl 4-chloro-1-(2-ethoxyethyl)-1H-pyrazole-3-carboxylate
- Ethyl 4-chloro-1-(2-propoxyethyl)-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 4-chloro-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the hydroxyethyl group, which imparts specific chemical reactivity and biological activity. The hydroxyethyl group can participate in hydrogen bonding, enhancing the compound’s solubility and interaction with biological molecules. This makes it a valuable intermediate in the synthesis of more complex and biologically active pyrazole derivatives.
特性
分子式 |
C8H11ClN2O3 |
|---|---|
分子量 |
218.64 g/mol |
IUPAC名 |
ethyl 4-chloro-1-(2-hydroxyethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C8H11ClN2O3/c1-2-14-8(13)7-6(9)5-11(10-7)3-4-12/h5,12H,2-4H2,1H3 |
InChIキー |
KDKDGZPMDOZRBR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN(C=C1Cl)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5H-Imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine](/img/structure/B12948379.png)









